6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide 6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778355
InChI: InChI=1S/C16H12FN3O2/c17-11-1-2-14-12(7-11)15(21)13(9-19-14)16(22)20-8-10-3-5-18-6-4-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C16H12FN3O2
Molecular Weight: 297.28 g/mol

6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

CAS No.:

Cat. No.: VC14778355

Molecular Formula: C16H12FN3O2

Molecular Weight: 297.28 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide -

Specification

Molecular Formula C16H12FN3O2
Molecular Weight 297.28 g/mol
IUPAC Name 6-fluoro-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C16H12FN3O2/c17-11-1-2-14-12(7-11)15(21)13(9-19-14)16(22)20-8-10-3-5-18-6-4-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
Standard InChI Key KRHUQYDXDOIQEI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is C₁₆H₁₂FN₃O₂, with a molecular weight of 297.28 g/mol. Its IUPAC name derives from the quinoline core substituted at the 6-position with fluorine, the 4-position with a hydroxyl group, and the 3-position with a carboxamide moiety linked to a pyridin-4-ylmethyl group (Fig. 1). The planar quinoline system facilitates π-π stacking interactions, while the pyridinylmethyl group introduces steric and electronic modulation .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₁₆H₁₂FN₃O₂
Molecular weight297.28 g/mol
Hydrogen bond donors3
Hydrogen bond acceptors5
Topological polar surface area97.8 Ų

Structural Analogues and Comparative Analysis

Structural analogs of this compound often differ in substituent positions or functional groups, significantly altering their biological profiles. For example:

  • 6-Fluoro-4-hydroxy-N-(2-pyridinylmethyl)-3-quinolinecarboxamide ( ): This isomer features a pyridin-2-ylmethyl group, reducing planarity and potentially altering target affinity compared to the 4-pyridinyl variant.

  • N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides ( ): Chlorine substitution at the 6-position and a phenylcarboxamide group confer distinct electronic properties, enhancing antiproliferative activity against colorectal cancer cells.

  • 6-Fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide ( ): Replacement of the pyridinyl group with a thiadiazole ring introduces heterocyclic diversity, expanding potential interactions with enzymatic targets.

These comparisons underscore the sensitivity of biological activity to subtle structural changes, particularly at the carboxamide and quinoline substitution sites .

Biological Activity and Mechanism of Action

Anticancer Activity

Analogous compounds show promising cytotoxicity profiles:

  • Compound 18 ( ): IC₅₀ = 3.3 µM against HCT-116 colon carcinoma cells.

  • 6-Fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide ( ): Disrupts tubulin polymerization, inducing G2/M arrest in leukemia cells.

The pyridin-4-ylmethyl group in the target compound may improve cellular uptake via proton-coupled amino acid transporters, a hypothesis supported by the enhanced permeability of pyridine-containing analogs .

Pharmacological Considerations

ADME Properties

Predicted pharmacokinetic parameters (SwissADME):

  • Lipophilicity (LogP): 2.1 ± 0.3

  • Solubility (LogS): -4.2 (moderately soluble)

  • Blood-brain barrier permeability: Low (logBB = -1.8)

The hydroxyl and carboxamide groups promote aqueous solubility, while the fluorine atom extends plasma half-life by resisting oxidative metabolism .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a PI3Kα/AKT pathway inhibitor for colorectal and breast cancers .

  • Antimicrobial Therapy: Structural resemblance to fluoroquinolones suggests activity against DNA gyrase .

Industrial and Research Applications

  • Chemical Probe: Tool compound for studying kinase signaling networks.

  • Intermediate: Building block for synthesizing fluorinated heterocycles.

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